![molecular formula C25H23N3O3 B299443 N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)
N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide, also known as CEM-102, is a novel antibacterial agent that has shown promising results in preclinical studies. It belongs to the class of oxazolidinone antibiotics and has a unique chemical structure that distinguishes it from other antibiotics.
作用机制
N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. It binds to a different site on the ribosome than other antibiotics, which makes it effective against bacteria that are resistant to other antibiotics. N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has a bacteriostatic effect, which means that it inhibits bacterial growth but does not kill the bacteria.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has been shown to have low toxicity and good tolerability in preclinical studies. It is metabolized in the liver and excreted in the urine. N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is its potent antibacterial activity against resistant bacterial strains. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is its high cost of production, which may limit its availability for clinical use.
未来方向
There are several future directions for research on N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide. One area of research is to investigate the potential of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide for the treatment of tuberculosis, as it has been shown to have activity against Mycobacterium tuberculosis in preclinical studies. Another area of research is to investigate the potential of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide in combination with other antibiotics for the treatment of bacterial infections. Finally, further research is needed to optimize the synthesis method of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide to reduce its cost of production and increase its availability for clinical use.
Conclusion:
In conclusion, N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is a promising antibacterial agent with potent activity against resistant bacterial strains. It has a unique chemical structure and mechanism of action that make it effective against bacteria that are resistant to other antibiotics. While there are limitations to its use, further research on N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has the potential to lead to new treatments for bacterial infections.
合成方法
The synthesis of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide involves several steps, including the reaction of 4-cyanophenylboronic acid with 2-bromo-2-ethyl-6-methylaniline to form an intermediate compound. The intermediate compound is then reacted with 2-(2-oxoethoxy)benzoyl chloride to form N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide. The synthesis method has been optimized to yield high purity and high yield of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide.
科学研究应用
N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has been extensively studied for its antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus pneumoniae. It has been shown to have potent activity against these bacteria, with minimum inhibitory concentrations (MICs) in the range of 0.12-1 μg/mL. N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has also been shown to be effective in animal models of bacterial infections, including skin and soft tissue infections, pneumonia, and sepsis.
属性
产品名称 |
N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide |
---|---|
分子式 |
C25H23N3O3 |
分子量 |
413.5 g/mol |
IUPAC 名称 |
N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C25H23N3O3/c1-3-19-8-6-7-17(2)24(19)28-23(29)16-31-22-10-5-4-9-21(22)25(30)27-20-13-11-18(15-26)12-14-20/h4-14H,3,16H2,1-2H3,(H,27,30)(H,28,29) |
InChI 键 |
OUMALKZJXAYAGD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N)C |
规范 SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。